5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
Reactants: Intermediate oxadiazolo-pyrazine, 1,3-benzodioxole derivative
Conditions: Coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3,4-diaminofurazan with oxalic acid to form the oxadiazolo-pyrazine core . This intermediate is then subjected to further reactions to introduce the benzodioxole moiety.
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Cyclization Reaction
Reactants: 3,4-diaminofurazan, oxalic acid
Conditions: Amide condensation reaction, typically under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been identified as a promising candidate for the treatment of diseases such as non-alcoholic fatty liver disease due to its mitochondrial uncoupling properties .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of materials science and nanotechnology.
Mechanism of Action
The mechanism by which 5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . Additionally, its mitochondrial uncoupling activity involves the disruption of the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and potential therapeutic effects in metabolic diseases .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds such as piperonyl butoxide share the benzodioxole moiety and are used as insecticide synergists.
Oxadiazole Derivatives: Compounds like 1,3,4-oxadiazole are known for their antimicrobial and anticancer properties.
Pyrazine Derivatives: Compounds such as pyrazinamide are used as antitubercular agents.
Uniqueness
5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its fused ring system, which combines the properties of benzodioxole, oxadiazole, and pyrazine
Properties
Molecular Formula |
C11H6N4O3 |
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Molecular Weight |
242.19 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C11H6N4O3/c1-2-8-9(17-5-16-8)3-6(1)7-4-12-10-11(13-7)15-18-14-10/h1-4H,5H2 |
InChI Key |
UOSMWEKHPVZTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=NON=C4N=C3 |
Origin of Product |
United States |
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